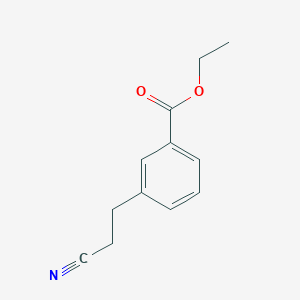
Ethyl 3-(2-cyanoethyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-cyanoethyl)benzoate is an organic compound that belongs to the class of benzoic acid esters It is characterized by the presence of a cyanoethyl group attached to the benzene ring, which imparts unique chemical properties to the molecule
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-cyanoethyl)benzoate typically involves the esterification of 3-(2-Cyanoethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
化学反应分析
Types of Reactions: Ethyl 3-(2-cyanoethyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 3-(2-Cyanoethyl)benzoic acid and ethanol in the presence of an acid or base catalyst.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed:
Hydrolysis: 3-(2-Cyanoethyl)benzoic acid and ethanol.
Reduction: 3-(2-Aminoethyl)benzoic acid ethyl ester.
Substitution: Various substituted benzoic acid esters depending on the nucleophile used.
科学研究应用
Ethyl 3-(2-cyanoethyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Pharmaceuticals: It is investigated for its potential use in drug development due to its unique chemical structure.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism of action of Ethyl 3-(2-cyanoethyl)benzoate involves its interaction with various molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Ethyl benzoate: Lacks the cyanoethyl group, making it less reactive in certain chemical reactions.
3-(2-Aminoethyl)benzoic acid ethyl ester: Contains an amino group instead of a cyano group, which alters its reactivity and biological activity.
Methyl 3-(2-Cyanoethyl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness: this compound is unique due to the presence of both the cyano and ester functional groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various applications in organic synthesis and material science.
属性
分子式 |
C12H13NO2 |
|---|---|
分子量 |
203.24 g/mol |
IUPAC 名称 |
ethyl 3-(2-cyanoethyl)benzoate |
InChI |
InChI=1S/C12H13NO2/c1-2-15-12(14)11-7-3-5-10(9-11)6-4-8-13/h3,5,7,9H,2,4,6H2,1H3 |
InChI 键 |
PJXMJCFRAUMGCC-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=CC(=C1)CCC#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,4-dihydro-2H-[1,3]oxazino[3,2-a]benzimidazole](/img/structure/B8419878.png)






![4-acetoxyspiro[benzo[b]furan-2(3H),1'-cyclopropane]-3-one](/img/structure/B8419920.png)






